molecular formula C19H18O6 B1245447 Vieillardixanthone

Vieillardixanthone

Cat. No. B1245447
M. Wt: 342.3 g/mol
InChI Key: NSYLWTGDDXBREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vieillardixanthone is a member of the class of xanthones that is xanthone substituted by hydroxy groups at positions 1, 5 and 6, a methoxy group at position 3 and a 3-methylbut-1-en-2-yl group at position 4. Isolated from the stem barks of Garcinia vieillardii, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of xanthones, a member of phenols and an aromatic ether. It derives from a xanthone.

Scientific Research Applications

Antioxidant Properties of Vieillardixanthone

Vieillardixanthone has been identified as an antioxidant compound. It was isolated from the stem bark of Garcinia vieillardii, and its antioxidant properties were evaluated using the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity study. The structure and antioxidative capability of vieillardixanthone underscore its potential in scientific research focusing on natural antioxidants and their applications in various fields, such as food preservation and the development of health supplements (Hay et al., 2004).

Antileishmanial Activity

Another significant application of vieillardixanthone is its antileishmanial activity. This compound, along with other related xanthones, has shown a significant effect against the promastigote forms of Leishmania mexicana and L. infantum, as well as the amastigote forms of L. infantum. These findings open up avenues for the development of potential treatments for leishmaniasis, a disease caused by the Leishmania parasite and transmitted by the bite of certain types of sandflies (Hay et al., 2008).

Antimalarial Activity

Additionally, vieillardixanthone has been associated with antimalarial properties. In a study focusing on various xanthones isolated from Garcinia vieillardii, vieillardixanthone was among the compounds evaluated for their activity against chloroquino-resistant strains of Plasmodium falciparum. The study provided insights into the relationship between the molecular structure of xanthones and their antimalarial activity, highlighting the therapeutic potential of these compounds in the treatment of malaria (Hay et al., 2004).

properties

Product Name

Vieillardixanthone

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

1,5,6-trihydroxy-3-methoxy-4-(3-methylbut-1-en-2-yl)xanthen-9-one

InChI

InChI=1S/C19H18O6/c1-8(2)9(3)14-13(24-4)7-12(21)15-16(22)10-5-6-11(20)17(23)18(10)25-19(14)15/h5-8,20-21,23H,3H2,1-2,4H3

InChI Key

NSYLWTGDDXBREV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC

synonyms

vieillardixanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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